molecular formula C18H22ClF3N2O3S B3028249 Pnu 177864 hydrochloride CAS No. 1783978-03-9

Pnu 177864 hydrochloride

Cat. No. B3028249
CAS RN: 1783978-03-9
M. Wt: 438.9
InChI Key: UOMDLHQTLPWCCE-UHFFFAOYSA-N
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Description

Pnu 177864 hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of this compound. For instance, the first paper discusses quinuclidine betaine hydrochloride (QNBH·Cl), which is a compound that has been synthesized and characterized using various analytical techniques . The second paper describes a novel separation technique for diastereomeric esters and mentions the formal total synthesis of PNU-142721, another compound that could share similarities with this compound in terms of synthetic approach or structural characteristics .

Synthesis Analysis

The synthesis of related compounds involves specific techniques that could be applicable to this compound. The first paper details the synthesis of QNBH·Cl, which includes the use of X-ray diffraction, FTIR, and NMR spectroscopy, along with DFT calculations for characterization . The second paper outlines a separation technique for diastereomeric esters, which is a crucial step in the synthesis of PNU-142721 . These methods could potentially be used in the synthesis of this compound, suggesting a multi-step process involving the separation of isomers and the use of advanced spectroscopic techniques for structural elucidation.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed using X-ray diffraction, which provides detailed information about the crystal structure. For QNBH·Cl, the crystal structure is described as orthorhombic, and the molecule features a medium-strong COOH·Cl hydrogen bond, which is crucial for the stability of the crystal structure . DFT calculations complement these findings by optimizing the structure and providing theoretical insights into the bond lengths and angles. These techniques could be employed to determine the molecular structure of this compound.

Chemical Reactions Analysis

While the provided papers do not directly discuss chemical reactions involving this compound, they do mention methodologies that could be relevant to its reactivity. The synthesis of related compounds involves the formation of esters and the use of hydrochloric acid for extraction purposes . These reactions are important for the preparation of chiral synthons, which are key intermediates in the synthesis of complex molecules. The chemical reactivity of this compound could be inferred from these studies, suggesting that it may undergo similar esterification reactions or be isolated using extraction techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be deduced from spectroscopic data and computational studies. The FTIR spectra provide information about the vibrational modes of the molecules, particularly those involved in hydrogen bonding . NMR spectroscopy offers insights into the chemical environment of hydrogen and carbon atoms within the molecule, which is essential for understanding its chemical properties. The physical properties, such as solubility and melting point, are not directly mentioned but could be related to the hydrogen bonding and crystal structure described in the first paper .

Scientific Research Applications

  • Pharmacokinetics and Tissue Accumulation

    • PNU-177864, a dopamine D3 receptor antagonist, was investigated for its pharmacokinetics and tissue accumulation in rats. It was noted that cationic amphiphilic drugs like PNU-177864 could accumulate in tissues, potentially leading to dose-limiting toxicities. This study highlighted the importance of understanding drug distribution and accumulation in tissues, particularly for drugs that induce phospholipidosis (Vonderfecht et al., 2004).
  • Phospholipidosis in Rats and Dogs

    • In studies assessing the safety of PNU-177864 for human clinical testing, systemic phospholipidosis was observed as a principal treatment-related change in both rats and dogs. The findings showed that PNU-177864 induced epididymal epithelial cell phospholipidosis, which is a significant consideration for its pharmacological profile and potential therapeutic applications (Rudmann et al., 2004).
  • Antiviral Activity

    • Although not directly related to PNU-177864, it's worth mentioning a related compound, PNU-140690, which has been studied for its antiviral activity against HIV. Such research illustrates the broader potential of the PNU series in therapeutic applications beyond their initial scope (Poppe et al., 1997).
  • Methodological Applications

    • PNU-177864's effects on tissues and cells have been leveraged in methodological studies to understand drug distribution and tissue-specific reactions. This has implications for developing safer and more effective drugs by understanding how compounds like PNU-177864 interact with biological systems.
  • Potential in Treating Neurological Disorders

    • Research on PNU-177864 and related compounds has opened pathways for exploring new treatments for neurological disorders, given their action on dopamine receptors. This highlights the potential of such compounds in neuropharmacology.
  • Broader Implications for Drug Development

    • The research on PNU-177864 contributes to the broader field of drug development, particularly in understanding the pharmacokinetics, tissue distribution, and side effects of new therapeutic agents.

Mechanism of Action

Target of Action

PNU-177864 hydrochloride is a potent, selective, and orally active antagonist of the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans. It is a G protein-coupled receptor that inhibits adenylyl cyclase and is a subtype of the dopamine receptor. It plays a crucial role in the function of the central nervous system.

Mode of Action

As a dopamine D3 receptor antagonist , PNU-177864 hydrochloride binds to the dopamine D3 receptor and blocks its activation by dopamine . This prevents the receptor from triggering the downstream signaling pathways that it normally would when activated by dopamine.

Biochemical Pathways

The primary biochemical pathway affected by PNU-177864 hydrochloride is the dopamine signaling pathway. By antagonizing the dopamine D3 receptor, PNU-177864 hydrochloride can modulate the activity of this pathway, potentially leading to various downstream effects .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

PNU-177864 hydrochloride has been found to induce phospholipidosis in vivo . Phospholipidosis is a condition characterized by the excessive accumulation of phospholipids in tissues. This compound has also been associated with antischizophrenic activity , suggesting potential therapeutic applications in the treatment of schizophrenia.

Safety and Hazards

The safety data sheet for PNU-177864 hydrochloride suggests that medical attention is required if inhaled . If breathing is difficult, oxygen should be given, and if breathing stops, artificial respiration should be administered . In case of skin or eye contact, the area should be flushed with copious amounts of water . If swallowed, the mouth should be washed out with copious amounts of water .

properties

IUPAC Name

N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3S.ClH/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21;/h3-10,22-23H,2,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMDLHQTLPWCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1783978-03-9
Record name PNU-177864 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783978039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNU-177864 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH43729Z9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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